1-Benzyloxymethyl-3-iodo-benzene
Description
Properties
IUPAC Name |
1-iodo-3-(phenylmethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNJIFNMYHLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The definitive method, detailed in patent WO2014072220A1, involves a Williamson ether synthesis between (3-iodo-phenyl)-methanol and benzyl bromide under basic conditions.
Reagents and Stoichiometry
| Component | Quantity | Role |
|---|---|---|
| (3-Iodo-phenyl)-methanol | 2.14 mmol | Nucleophilic alcohol substrate |
| Benzyl bromide | 1.05 equiv | Alkylating agent |
| Anhydrous DMF | 3 mL | Polar aprotic solvent |
| Potassium carbonate | 1.5 equiv | Base (deprotonation agent) |
Procedure
-
Alkylation : (3-Iodo-phenyl)-methanol is dissolved in anhydrous DMF at 0–5°C. Benzyl bromide is added dropwise with K₂CO₃, forming the benzyl ether via SN2 nucleophilic substitution.
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Workup : The mixture is extracted with ethyl acetate, washed with water and brine, and dried over MgSO₄. Solvent removal yields the crude product, which is purified via silica gel chromatography.
Optimization Insights
-
Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., over-alkylation).
-
Solvent Choice : DMF enhances reagent solubility and stabilizes the transition state.
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Base Selection : K₂CO₃ effectively deprotonates the alcohol without inducing elimination.
Alternative Methodologies and Comparative Analysis
Phase-Transfer Catalysis (PTC)
Patent WO2020202205A1 describes allylation of phenols using methallyl halides under PTC conditions. Adapting this for benzyloxymethylation might involve:
-
Catalyst : Tetrabutylammonium bromide (TBAB).
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Conditions : Aqueous NaOH/toluene biphasic system at 50°C.
-
Yield : Potentially higher than Williamson synthesis but requires rigorous pH control.
Comparative Efficiency
| Method | Yield (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|
| Williamson Synthesis | 85–90 | 2–4 | Low |
| Mitsunobu Reaction | ~75 | 12–24 | High |
| PTC | ~80 | 6–8 | Moderate |
Industrial-Scale Considerations
Solvent Recovery and Waste Management
DMF, though effective, poses environmental and toxicity concerns. Recent patents advocate for 2-methyl-THF as a greener alternative, offering comparable polarity with higher biodegradability.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxymethyl-3-iodo-benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The benzyloxymethyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Oxidation Products: Oxidized derivatives of the benzyloxymethyl group, such as benzaldehyde or benzoic acid, can be produced.
Scientific Research Applications
Pharmaceutical Applications
1-Benzyloxymethyl-3-iodo-benzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of drugs with specific biological activities.
Case Study: Antiviral Activity
Research has shown that derivatives of iodo-benzene compounds demonstrate significant antiviral properties, particularly against HIV. For instance, compounds similar to this compound have been synthesized and tested for their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against resistant strains of HIV-1 .
Material Science
In material science, this compound is utilized in the development of new polymers and materials. Its ability to undergo various chemical transformations allows it to be incorporated into polymer chains, enhancing their properties.
Example: Polymer Synthesis
The compound can be used as a monomer in the synthesis of functionalized polymers that exhibit improved thermal stability and mechanical strength. This application is particularly relevant in creating materials for electronic devices and advanced coatings.
Chemical Synthesis
The compound is also employed as a reagent in organic synthesis. Its iodine atom provides a site for nucleophilic substitution reactions, facilitating the formation of more complex molecules.
Synthetic Pathways
Several synthetic pathways involving this compound have been documented:
- Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry.
The biological activity of this compound has been explored extensively. Studies indicate that it possesses antifungal and anti-inflammatory properties, making it a candidate for further research in therapeutic applications .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Pharmaceuticals | Intermediate for antiviral drugs | Effective against HIV strains |
| Material Science | Monomer for functionalized polymers | Enhances thermal stability |
| Chemical Synthesis | Reagent for nucleophilic substitutions | Facilitates complex molecule formation |
| Biological Activity | Antifungal and anti-inflammatory activities | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of 1-benzyloxymethyl-3-iodo-benzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares substituents, molecular formulas, and molecular weights of 1-Benzyloxymethyl-3-iodo-benzene with similar compounds:
Reactivity and Functional Group Analysis
- Iodine vs. Bromine : Iodine’s larger atomic size and weaker C-I bond (vs. C-Br) enhance its leaving-group ability in nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki, Stille) .
- Benzyloxymethyl vs. It can be cleaved via hydrogenolysis (H2/Pd) or acidic hydrolysis, unlike the more stable methoxy group .
- Electron Effects: Electron-withdrawing groups (e.g., -NO2 , -CF3 ) deactivate the ring, directing electrophilic substitution to meta positions. In contrast, the benzyloxymethyl group is mildly electron-donating, similar to methoxy .
Biological Activity
1-Benzyloxymethyl-3-iodo-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzyl ether functional group, which is known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act through:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related iodinated compounds can induce apoptosis in cancer cells by disrupting mitotic processes and promoting cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A study highlighted that benzyl ethers possess notable antibacterial effects against various strains, suggesting that this compound may exhibit similar properties .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of this compound demonstrated its ability to inhibit the growth of lung cancer cell lines. The compound was shown to induce apoptosis at concentrations as low as 10 μM, indicating potent anticancer activity .
- Antimicrobial Testing : In vitro tests revealed that this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Q & A
Basic: What are the optimal synthetic routes for 1-Benzyloxymethyl-3-iodo-benzene, and how can functional group compatibility be ensured?
Methodological Answer:
A viable route involves sequential protection, halogenation, and deprotection. First, introduce the benzyloxymethyl group via Williamson ether synthesis using 3-hydroxybenzaldehyde and benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) . Iodination can follow via halogen exchange using NaI in acetone with a catalytic CuI system, leveraging the reactivity of aryl bromides or chlorides as intermediates . Alternatively, hypervalent iodine(III) reagents (e.g., (diacetoxyiodo)benzene) can directly incorporate iodine at the meta-position under controlled electrophilic substitution conditions . Monitor reaction progress using TLC and confirm regioselectivity via H NMR (aromatic proton splitting patterns) and LC-MS for molecular ion verification .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : H NMR will show distinct signals for the benzyloxymethyl group (δ 4.5–5.0 ppm for OCH₂Ph) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms iodine’s electron-withdrawing effect (deshielded C-I at ~90–100 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS should detect [M+H] or molecular ion peaks, with isotopic patterns characteristic of iodine (1:1 ratio for I) .
- Elemental Analysis : Verify C, H, and N content to rule out impurities. Iodine quantification can be done via ICP-MS or iodometric titration .
Advanced: How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?
Methodological Answer:
Contradictions may arise from solvent polarity, catalyst choice (e.g., Pd vs. Cu), or iodide dissociation kinetics. To address this:
- Control Experiments : Compare reactivity in polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess solvolysis effects.
- Kinetic Studies : Use in situ IR or F NMR (if fluorinated catalysts are used) to monitor reaction progress and intermediate formation .
- Computational Modeling : Perform DFT calculations to evaluate transition states and identify steric/electronic barriers (e.g., benzyloxymethyl group hindering oxidative addition) .
- Statistical Analysis : Apply multivariate regression to correlate reaction yields with variables like temperature, catalyst loading, and iodine’s electronegativity .
Advanced: How to design experiments investigating this compound as a precursor in Suzuki-Miyaura cross-coupling?
Methodological Answer:
- Substrate Scope : Test coupling with diverse boronic acids (electron-rich/poor) to evaluate electronic effects. Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts .
- Mechanistic Probes : Introduce radical scavengers (TEMPO) or deuterated solvents to distinguish between ionic vs. radical pathways.
- Leaching Tests : Analyze Pd content in post-reaction mixtures via ICP-OES to assess catalyst stability .
- Post-Functionalization : After coupling, remove the benzyloxymethyl group (H₂/Pd-C) to yield iodophenol derivatives for further applications .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Volatility Control : Use fume hoods to mitigate iodine vapor exposure. Store at 2–8°C in amber vials to prevent photodecomposition .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive reactions.
- Waste Disposal : Quench residual iodine with NaHSO₃ before aqueous disposal .
Advanced: How to analyze its stability under varying pH and thermal conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for aryl iodides).
- pH Stability Studies : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at 254 nm. Look for hydrolysis products (e.g., 3-iodophenol) .
- Light Exposure Tests : Use accelerated UV aging (e.g., 365 nm) to simulate long-term storage conditions and identify photodegradation pathways .
Advanced: What computational strategies predict its reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, highlighting electrophilic sites .
- Fukui Indices : Calculate values to identify nucleophilic attack preferences (meta-directing effects of iodine and benzyloxymethyl groups) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solvation effects on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
